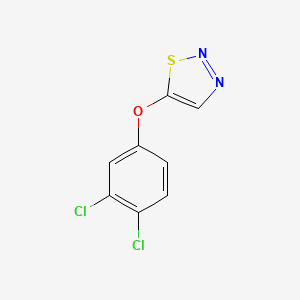

3,4-二氯苯基 1,2,3-噻二唑-5-基醚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether” is a compound that contains a 1,2,3-thiadiazole ring . Thiadiazole derivatives have four isomeric forms: 1,3,4-thiadiazole; 1,2,3-thiadiazole; 1,2,4-thiadiazole; and 1,2,5-thiadiazole . These compounds have shown a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial .

Synthesis Analysis

The synthesis of 1,2,3-thiadiazole derivatives involves the reaction of semi/thio carbazides and sodium acetate in water, followed by the addition of aldehydes in methanol at room temperature . Acetic acid is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole .科学研究应用

结构分析和分子性质

- 晶体和分子结构:Kerru 等人 (2019) 报告了相关化合物 5-(4-氯苯基)-2-氨基-1,3,4-噻二唑的晶体和分子结构,其特征在于各种光谱技术和 X 射线衍射。该研究发现了观测到的和理论的振动频率之间的相关性,并指出了由于显着的超极化率而作为非线性光学 (NLO) 材料的潜在应用 (Kerru et al., 2019)。

腐蚀抑制

- 金属的腐蚀抑制:Kaya 等人 (2016) 的研究利用密度泛函理论 (DFT) 计算和分子动力学模拟来预测噻二唑衍生物对铁金属的腐蚀抑制性能。该研究将量子化学参数与实验抑制效率结果相关联 (Kaya et al., 2016)。

- 在 HCl 溶液中的抑制性能:Bentiss 等人 (2007) 使用交流阻抗技术研究了新的 2,5-二取代的 1,3,4-噻二唑作为 1 M HCl 中低碳钢的腐蚀抑制剂,揭示了抑制效率和量子化学参数之间的相关性 (Bentiss et al., 2007)。

光伏和发光材料

- 本体异质结太阳能电池:Zhou 等人 (2010) 对用于本体异质结太阳能电池的掺入烷基化二噻吩并苯并噻二唑的供体-受体聚合物进行了一项研究,分析了烷基链对聚合物性质的影响 (Zhou et al., 2010)。

- 分子聚集和发光:Matwijczuk 等人 (2016) 对有机溶剂中的噻二唑衍生物进行了一项光谱研究,表明荧光效应与聚集过程相关,以及取代基团结构对分子聚集相互作用的影响 (Matwijczuk et al., 2016)。

化学合成和反应

- 噻二唑衍生物的合成:Azeez 和 Hamad (2017) 详细介绍了含有 1,3,4-噻二唑单元的新芳香希夫碱的合成,强调了通过各种光谱技术对其结构确认 (Azeez & Hamad, 2017)。

- 抗病毒活性和合成:Chen 等人 (2010) 从 4-氯苯甲酸合成了新的噻二唑磺酰胺衍生物,发现一些化合物具有抗烟草花叶病毒活性 (Chen et al., 2010)。

光谱和互变异构研究

- 酮/烯醇平衡研究:Matwijczuk 等人 (2017) 表征了新型 1,3,4-噻二唑衍生化合物,揭示了溶剂诱导的酮/烯醇互变异构,该互变异构取决于溶剂和温度 (Matwijczuk et al., 2017)。

作用机制

Target of action

Similar compounds such as thidiazuron (tdz) are known to inhibit cytokinin oxidase/dehydrogenase (ckx), an enzyme catalyzing the degradation of cytokinins .

Mode of action

It can be inferred from related compounds that it may inhibit the activity of its target enzyme, thereby increasing the lifetime of cytokinins and their effects in plants .

Biochemical pathways

Related compounds like tdz affect the cytokinin pathway by inhibiting the degradation of cytokinins, thus regulating a wide range of essential processes in plants .

Result of action

Related compounds like tdz increase the lifetime of cytokinins and their effects in plants .

属性

IUPAC Name |

5-(3,4-dichlorophenoxy)thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2OS/c9-6-2-1-5(3-7(6)10)13-8-4-11-12-14-8/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNVNKJBINRQIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=CN=NS2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2-(indolin-1-yl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2976740.png)

![N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2976750.png)

![8-(3-(dimethylamino)propyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2976751.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B2976752.png)

![5-(3-fluoro-4-methylanilino)-7-methyl-2-[2-oxo-2-(1-pyrrolidinyl)ethyl][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2976755.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate](/img/structure/B2976761.png)